Ethyl 4-hydroxyquinoline-2-carboxylate
CAS No.: 13720-90-6
Cat. No.: VC21283825
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13720-90-6 |
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Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | ethyl 4-oxo-1H-quinoline-2-carboxylate |
Standard InChI | InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) |
Standard InChI Key | UACLREXZGKWWIC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
Canonical SMILES | CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-hydroxyquinoline-2-carboxylate, also known as 2-quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, is an organic compound with CAS number 24782-43-2 . The molecular formula is C₁₂H₁₁NO₃, corresponding to a molecular weight of 217.22 g/mol . The compound belongs to the category of CHIRAL CHEMICALS and is classified as an organic compound .
The structure of Ethyl 4-hydroxyquinoline-2-carboxylate features a quinoline scaffold with a hydroxy group at position 4 and an ethyl carboxylate at position 2. The compound can be represented by the following structural identifiers:
SMILES notation: O=C\2c1c(cccc1)NC(=C/2)/C(=O)OCC
InChI: InChI=1/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
Physical and Chemical Properties
Ethyl 4-hydroxyquinoline-2-carboxylate exhibits distinct physical and chemical properties that are important for its handling, storage, and applications in various chemical processes. These properties are summarized in the following table:
The compound exhibits zero violations of Lipinski's Rule of Five, suggesting favorable drug-like properties and potential for pharmaceutical applications . With its moderate LogP value (2.57), the compound demonstrates a balance between hydrophilicity and lipophilicity, which can be advantageous for membrane permeability in biological systems .
Synthesis Methods
Gould-Jacob Cyclization Reaction
The Gould-Jacob cyclization reaction is regarded as one of the most fundamental and versatile methods for forming quinoline structures, including Ethyl 4-hydroxyquinoline-2-carboxylate . This synthetic approach typically begins with aniline derivatives and proceeds through several steps.
While the search results primarily discuss the synthesis of the 3-carboxylate isomer, similar principles can be applied for the 2-carboxylate version. The general synthetic route involves:
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Condensation of aniline with appropriate ethoxymethylene compounds
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Thermal cyclization in high-boiling solvents (e.g., diphenyl ether)
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Isolation and purification of the cyclized product
Modified Mannich Reactions
Recent research has explored the reactivity of related compounds like kynurenic acid in modified Mannich reactions. These approaches can potentially be adapted for functionalization of Ethyl 4-hydroxyquinoline-2-carboxylate, particularly for C-3 substitutions .
In one documented example, a related compound was reacted with 2-morpholinoethylamine in the presence of aqueous formaldehyde (22% solution). The optimized reaction conditions involved reflux temperature, using 1,4-dioxane as solvent, with a 5-hour reaction time . Such methodologies could potentially be modified for selective functionalization of Ethyl 4-hydroxyquinoline-2-carboxylate.
Applications in Research and Development
Chemical Intermediates
Ethyl 4-hydroxyquinoline-2-carboxylate serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. The presence of the ethyl carboxylate group provides a reactive handle for further functionalization, including:
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Hydrolysis to the corresponding carboxylic acid
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Transformation to amides, hydrazides, or other carboxylic acid derivatives
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Reduction to alcohols or aldehydes
Structure-Activity Relationship Studies
The compound has been employed in structure-activity relationship (SAR) studies to investigate the biological activities of quinoline derivatives. Modifications at the 4-hydroxy position or the carboxylate group can lead to compounds with varied biological profiles, making Ethyl 4-hydroxyquinoline-2-carboxylate a valuable scaffold for medicinal chemistry explorations.
Analytical Characterization
Spectroscopic Properties
Ethyl 4-hydroxyquinoline-2-carboxylate can be characterized using various spectroscopic methods:
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Infrared (IR) Spectroscopy: Expected characteristic bands include:
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1400-1600 cm⁻¹ (aromatic vibrations)
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1690-1730 cm⁻¹ (C=O stretching)
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3150-3300 cm⁻¹ (N-H stretching)
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Mass Spectrometry:
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Expected molecular ion peak at m/z 218 [M+1] in positive ESI mode
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons, ethyl group protons, and the exchangeable proton of the hydroxy group
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¹³C NMR would confirm the presence of carbonyl carbon, aromatic carbons, and the ethyl carboxylate group
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